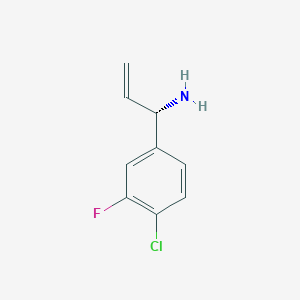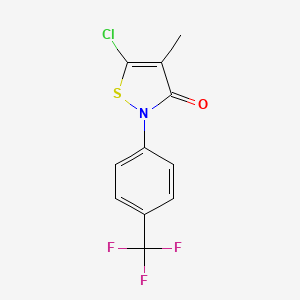
4-Fluoro-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the nucleophilic fluoro-dechlorination of 4,7-dichloroquinoline . These reactions are carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions. The use of advanced catalytic systems and optimized reaction conditions allows for efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: These reactions modify the quinoline ring and its substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia.
Cross-Coupling: Palladium catalysts and organoboron reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Fluoro-7-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and interact with biological molecules. This compound’s unique structure allows it to bind effectively to its targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Uniqueness: 4-Fluoro-7-(trifluoromethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
4-fluoro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKQOVRIORLEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
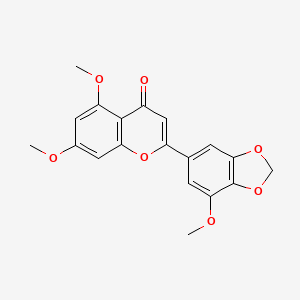

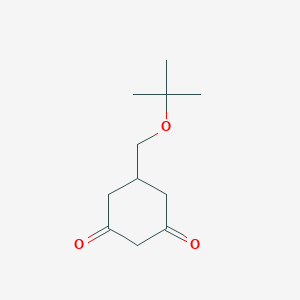
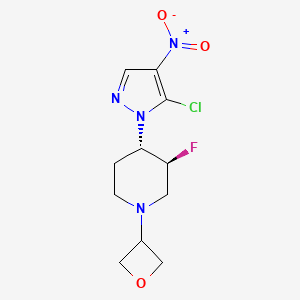
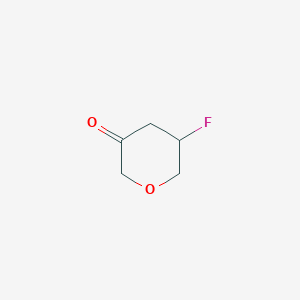
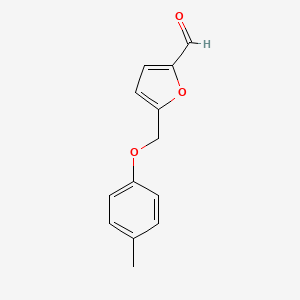
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
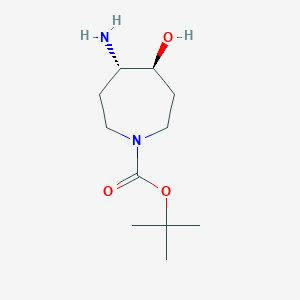
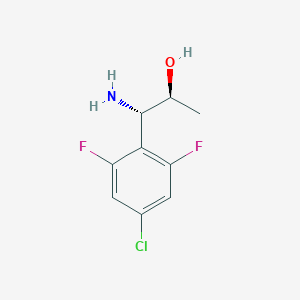
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

